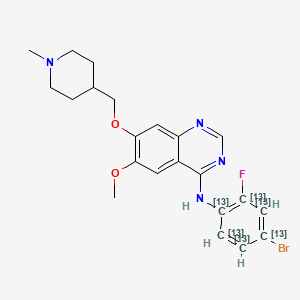

Vandetanib-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24BrFN4O2 |

|---|---|

Molecular Weight |

481.31 g/mol |

IUPAC Name |

N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i3+1,4+1,9+1,15+1,17+1,18+1 |

InChI Key |

UHTHHESEBZOYNR-YLFBDGEISA-N |

Isomeric SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)Br)F)OC |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

Vandetanib-13C6: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed characterization of Vandetanib-13C6, an isotopically labeled analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its characterization, and illustrates its mechanism of action through key signaling pathways. This compound serves as a critical internal standard for pharmacokinetic and metabolic studies of Vandetanib, enabling precise quantification in complex biological matrices.

Chemical and Physical Properties

This compound shares a virtually identical chemical structure and physical properties with its parent compound, Vandetanib, with the key difference being the incorporation of six Carbon-13 isotopes. This isotopic labeling results in a higher molecular weight. The following table summarizes the key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(((1-methylpiperidin-4-yl)methyl)oxy)quinazolin-4-amine-13C6 | Inferred from parent compound |

| Molecular Formula | C₁₆¹³C₆H₂₄BrFN₄O₂ | [1] |

| Molecular Weight | 481.35 g/mol | Calculated |

| CAS Number | 1261397-03-8 | [2] |

| Appearance | White to off-white or pale-yellow solid powder | [2][3] |

| Melting Point | Approximately 235°C | [4] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [5][6] |

| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [4] |

| LogP | 4.7 (n-octanol/water at pH 11) | [4] |

| Stability | Stable solid. In solution, degradation may occur under acidic, oxidative, and light-stressed conditions. | [4] |

Experimental Protocols

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. The following protocols are adapted from validated methods for Vandetanib and are suitable for the characterization of its isotopically labeled form.

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular identity and isotopic enrichment of this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

-

Data Analysis:

-

Confirm the presence of the parent ion corresponding to the calculated molecular weight of this compound.

-

Analyze the fragmentation pattern to ensure it is consistent with the known structure of Vandetanib.

-

Assess the isotopic purity by comparing the signal intensity of the 13C6-labeled compound to any unlabeled Vandetanib present.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11][12][13]

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Data Analysis:

-

Calculate the area percent of the main this compound peak relative to the total area of all observed peaks to determine the purity. The retention time should be consistent across injections.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H NMR Spectroscopy.

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Spectrometer Conditions:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Standard ¹H NMR.

-

-

Data Analysis:

-

The resulting ¹H NMR spectrum should be consistent with the structure of Vandetanib.[3][15] The chemical shifts and coupling constants should match those reported for the parent compound. The presence of the six 13C atoms may lead to observable 13C-¹H coupling, providing further structural confirmation.

-

Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. By binding to the ATP-binding site of these kinases, Vandetanib blocks their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of Vandetanib are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][16][17][18][19][20][21][22][23][24][25][26][27]

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Vandetanib.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vandetanib (443913-73-3) 1H NMR [m.chemicalbook.com]

- 4. tga.gov.au [tga.gov.au]

- 5. cellgs.com [cellgs.com]

- 6. medkoo.com [medkoo.com]

- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Journal of Pharmaceutical Research International [journaljpri.com]

- 13. saspublishers.com [saspublishers.com]

- 14. impactfactor.org [impactfactor.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. glpbio.com [glpbio.com]

- 22. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 23. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

Unraveling the Metabolic Impact of Vandetanib: A Technical Guide to its Mechanism of Action Using 13C Labeling

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Vandetanib, a multi-targeted tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in understanding the intricate cellular effects of this anti-cancer agent. This document details the established inhibitory actions of Vandetanib on key signaling pathways and proposes a comprehensive framework for investigating its metabolic impact using stable isotope tracing with 13C labeling.

Introduction to Vandetanib

Vandetanib is an orally active small molecule inhibitor that simultaneously targets several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, Vandetanib exerts a dual effect of suppressing tumor cell proliferation and survival, as well as inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[1]

Quantitative Inhibitory Activity of Vandetanib

The potency of Vandetanib against its primary targets and its anti-proliferative effects in cancer cell lines have been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, providing a quantitative measure of Vandetanib's efficacy.

Table 1: Vandetanib IC50 Values Against Target Kinases

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 40[2] |

| VEGFR-3 | 110[2] |

| EGFR | 500[2] |

| RET | 130[2] |

Table 2: Vandetanib Anti-Proliferative IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| TKKK | Cholangiocarcinoma | 0.22[3] |

| TGBC24TKB | Cholangiocarcinoma | 4.5[3] |

| OZ | Cholangiocarcinoma | 12.2[3] |

| HuCCT1 | Cholangiocarcinoma | 10[3] |

| PC-9 | Lung Cancer | 0.14[3] |

Core Signaling Pathways Targeted by Vandetanib

Vandetanib's mechanism of action is rooted in its ability to disrupt key signaling cascades that drive cancer progression. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical VEGFR, EGFR, and RET signaling pathways and indicate the point of inhibition by Vandetanib.

VEGFR Signaling Pathway

Caption: Vandetanib inhibits VEGFR-2 signaling, blocking downstream pathways like PI3K/AKT and RAS/MAPK.

EGFR Signaling Pathway

Caption: Vandetanib blocks EGFR activation, thereby inhibiting downstream PI3K/AKT and RAS/MAPK pathways.

RET Signaling Pathway

Caption: Vandetanib inhibits the RET signaling cascade, impacting cell proliferation and survival.

Investigating Metabolic Reprogramming with 13C Labeling

While the effects of Vandetanib on signaling pathways are well-documented, its impact on cellular metabolism remains an area ripe for investigation. 13C stable isotope labeling coupled with mass spectrometry offers a powerful approach to trace the metabolic fate of key nutrients and quantify metabolic pathway fluxes. This allows for a detailed understanding of how Vandetanib may reprogram cancer cell metabolism.

Hypothetical Experimental Workflow

The following workflow outlines a proposed experiment to investigate the metabolic effects of Vandetanib using [U-13C]-glucose as a tracer.

Caption: Proposed workflow for 13C metabolic flux analysis to study Vandetanib's effects.

Expected Quantitative Data from 13C Labeling

The 13C labeling experiment is expected to yield quantitative data on the fractional enrichment of metabolites and the calculated metabolic fluxes. This data can reveal how Vandetanib alters key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Table 3: Hypothetical Mass Isotopologue Distribution (MID) for Citrate

| Isotopologue | Control (%) | Vandetanib-Treated (%) |

| M+0 | 5 | 15 |

| M+1 | 10 | 20 |

| M+2 | 40 | 35 |

| M+3 | 15 | 10 |

| M+4 | 20 | 15 |

| M+5 | 5 | 3 |

| M+6 | 5 | 2 |

Table 4: Hypothetical Relative Metabolic Fluxes

| Pathway/Reaction | Control (Relative Flux) | Vandetanib-Treated (Relative Flux) |

| Glycolysis | 100 | 80 |

| Pentose Phosphate Pathway | 15 | 25 |

| Pyruvate Dehydrogenase | 85 | 60 |

| Anaplerotic Carboxylation | 10 | 20 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blotting for EGFR Phosphorylation

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with Vandetanib at desired concentrations for the specified duration. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an ECL substrate.[4][5]

VEGF ELISA

-

Sample Collection: Collect cell culture supernatants from Vandetanib-treated and control cells.

-

Assay Procedure: Coat a 96-well plate with a capture antibody against human VEGF. Add standards and samples to the wells and incubate.

-

Detection: Wash the wells and add a biotinylated detection antibody, followed by HRP-conjugated streptavidin.

-

Signal Measurement: Add a TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm.[6][7][8]

MTT Cell Proliferation Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of Vandetanib for 24-72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][10][11]

Tube Formation Angiogenesis Assay

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of conditioned media from Vandetanib-treated or control cancer cells.

-

Incubation and Imaging: Incubate the plate for 4-18 hours to allow for tube formation. Capture images using a microscope.

-

Quantification: Analyze the images to quantify tube length, number of junctions, and total tube area.[12][13][14]

Wound Healing (Scratch) Assay

-

Cell Culture: Grow a confluent monolayer of cells in a 6-well plate.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment and Imaging: Wash the cells to remove debris and add fresh media containing Vandetanib or vehicle. Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.[15][16][17]

Conclusion

Vandetanib is a potent multi-targeted tyrosine kinase inhibitor that effectively disrupts key signaling pathways involved in cancer cell proliferation and angiogenesis. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The proposed application of 13C labeling and metabolic flux analysis offers a promising avenue to further elucidate the metabolic reprogramming induced by Vandetanib, potentially uncovering novel therapeutic vulnerabilities and biomarkers of response. This integrated approach, combining signaling pathway analysis with metabolomics, will be instrumental in advancing our understanding of Vandetanib and optimizing its clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. file.elabscience.com [file.elabscience.com]

- 8. content.abcam.com [content.abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promocell.com [promocell.com]

- 14. n-genetics.com [n-genetics.com]

- 15. Angiogenesis Assays [sigmaaldrich.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. cellbiolabs.com [cellbiolabs.com]

Preliminary In Vitro Studies with Vandetanib-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is an orally active, multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4][5][6] Vandetanib-13C6 is the stable isotope-labeled counterpart of Vandetanib, utilized in research for tracer studies and quantitative analysis. This guide provides an in-depth overview of the preliminary in vitro studies conducted with Vandetanib, offering valuable insights for researchers in the field of oncology and drug development.

Mechanism of Action

Vandetanib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site in the catalytic domain of several tyrosine kinases.[1][6] This inhibition blocks the phosphorylation and subsequent activation of these receptors, leading to the disruption of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis, such as the PI3K/AKT and MAPK pathways.[1][7] By simultaneously targeting VEGFR, EGFR, and RET, Vandetanib provides a multi-pronged approach to cancer treatment, addressing both tumor cell growth and the formation of new blood vessels that supply nutrients to the tumor.[1][2]

Quantitative Data Summary

The in vitro potency of Vandetanib has been evaluated across various cell-free assays and cell lines. The following tables summarize the key inhibitory concentrations (IC50) and cellular effects observed in these studies.

Table 1: IC50 Values of Vandetanib in Cell-Free Kinase Assays

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 40[3] |

| VEGFR-3 | 110[3] |

| EGFR | 500[3] |

Table 2: IC50 Values of Vandetanib in Cellular Assays

| Cell Line / Model | Assay Type | IC50 |

| HUVEC (VEGF-stimulated) | Proliferation | 60 nM[8] |

| HUVEC (EGFR-stimulated) | Proliferation | 170 nM[8] |

| HUVEC Co-culture | Tube Formation (Branch Points) | 33.23 nM[9] |

| HUVEC Co-culture | Tube Formation (Vessel Length) | 60.97 nM[9] |

| HUVEC Co-culture | Tube Formation (Tubule Area) | 92.70 nM[9] |

| PC9 (NSCLC) | Cell Viability (MTS) | 138 nM[9] |

| H1975 (NSCLC) | Cell Viability (MTS) | 11.17 µM[9] |

| OE21 (Head and Neck) | Cell Viability (MTS) | 70 nM[9] |

| Hep-2 (Head and Neck) | Cell Viability (MTS) | 8.38 µM[9] |

| PC3wt (Prostate) | Cell Viability | 13.3 µM[3] |

| PC3R (Prostate) | Cell Viability | 11.5 µM[3] |

| Ba/F3 (RET C634R) | Cell Growth | 91 nM[10] |

| Ba/F3 (RET Δ898-901) | Cell Growth | 564 nM[10] |

Table 3: Cellular Effects of Vandetanib In Vitro

| Cell Line(s) | Effect | Observation |

| GEO, OVCAR-3 | Cell Cycle Arrest | Accumulation of cells in G0-G1 phase.[3] |

| OVCAR-3, ZR-75-1, MCF-10A ras, GEO | Apoptosis | Increased apoptosis.[3] |

| TT (Medullary Thyroid Carcinoma) | Apoptosis | 3-fold increase in cleaved-PARP after 72h at 100 nM.[7] |

| HUVEC | Apoptosis (Combination) | 13.1% with Vandetanib alone; 23.7% with Vandetanib + Celecoxib.[11] |

| HUVEC | Angiogenesis | 43.7% inhibition of tube formation.[11] |

| TT (Medullary Thyroid Carcinoma) | Signal Transduction | Decreased phosphorylation of STAT3, MEK, and p44-42.[7] |

Signaling Pathways and Experimental Workflows

Vandetanib Signaling Inhibition Pathway

Caption: Vandetanib inhibits VEGFR-2, EGFR, and RET, blocking downstream signaling.

General In Vitro Experimental Workflow

Caption: A typical workflow for evaluating Vandetanib's in vitro efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments based on the literature.

Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of Vandetanib (or this compound) and a vehicle control. Incubate for 48-72 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the reagent to a colored formazan product by viable cells.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment with Vandetanib, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR, VEGFR, p-EGFR, EGFR, p-ERK, ERK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vitro Tube Formation Assay

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Drug Treatment: Treat the HUVECs with various concentrations of Vandetanib.

-

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of tube-like structures.

-

Imaging: Visualize and capture images of the tube networks using a microscope.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and total tubule area using image analysis software.[9]

Conclusion

The in vitro data for Vandetanib demonstrates its potent inhibitory activity against key oncogenic drivers, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This technical guide, summarizing quantitative data and experimental protocols, serves as a valuable resource for researchers investigating the therapeutic potential of Vandetanib and its isotopically labeled form, this compound. The provided information can aid in the design of future experiments and the interpretation of new findings in the ongoing effort to develop more effective cancer therapies.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. What is Vandetanib used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Tracing Metabolic Reprogramming in Cancer Cells with Vandetanib: A Technical Guide to Stable Isotope-Resolved Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib, a potent tyrosine kinase inhibitor (TKI), has demonstrated efficacy in the treatment of certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR, EGFR, and RET.[1][2][3][4][5] The intricate interplay between these signaling cascades and cellular metabolism is a critical area of cancer research. This technical guide explores the use of stable isotope tracing, specifically with 13C-labeled substrates, to elucidate the metabolic reprogramming induced by Vandetanib in cancer cells. While the direct use of a 13C-labeled Vandetanib (Vandetanib-13C6) to trace its own metabolic fate is not a standard approach for pathway analysis, this guide focuses on the established methodology of using 13C-labeled nutrients to map the metabolic flux alterations in response to Vandetanib treatment. This approach provides invaluable insights into the drug's mechanism of action and potential metabolic vulnerabilities of cancer cells.

Introduction: Vandetanib and Cancer Metabolism

Vandetanib is an oral TKI that selectively inhibits vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[2][3][4] By blocking these receptors, Vandetanib disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, including the MAPK and PI3K/AKT pathways.[2][6]

Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. This metabolic reprogramming, often termed the "Warburg effect," involves increased glucose uptake and lactate production even in the presence of oxygen. However, the metabolic landscape of cancer is far more complex, involving alterations in glutamine metabolism, lipid synthesis, and the tricarboxylic acid (TCA) cycle.[7][8][9] TKIs like Vandetanib can influence these metabolic pathways, and understanding these effects is crucial for optimizing therapeutic strategies and identifying biomarkers of response.

Stable isotope tracing, particularly using 13C-labeled glucose and glutamine, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[10][11][12] By supplying cancer cells with these labeled substrates in the presence of Vandetanib, researchers can map the resulting shifts in metabolic fluxes, providing a dynamic view of the drug's impact on cellular metabolism.

Signaling Pathways Targeted by Vandetanib

Vandetanib's multi-targeted action on key receptor tyrosine kinases has significant implications for cellular metabolism. The inhibition of VEGFR, EGFR, and RET disrupts major signaling cascades that are known to regulate metabolic processes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 3. What is Vandetanib used for? [synapse.patsnap.com]

- 4. Vandetanib - Wikipedia [en.wikipedia.org]

- 5. bccancer.bc.ca [bccancer.bc.ca]

- 6. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurisotop.com [eurisotop.com]

- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Vandetanib, Featuring the Application of Vandetanib-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally administered anticancer agent that functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, all of which are implicated in tumor growth and angiogenesis. This multi-faceted mechanism of action has established Vandetanib as a key therapeutic for specific malignancies, notably medullary thyroid carcinoma. A thorough understanding of Vandetanib's pharmacokinetic profile in preclinical models is essential for forecasting its behavior in humans, defining safe and efficacious dosing strategies, and evaluating potential drug-drug interactions.

In modern pharmacokinetic research, stable isotope-labeled compounds are indispensable. Although specific data on Vandetanib-13C6 are not extensively detailed in publicly accessible literature, its utility can be extrapolated from established scientific methodologies. A 13C6-labeled variant of Vandetanib would represent an ideal internal standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby guaranteeing the precision and accuracy of drug concentration measurements in biological samples. Furthermore, it could be utilized as a tracer in metabolic investigations to delineate the biotransformation pathways of the parent drug. This technical guide offers a comprehensive overview of the preclinical pharmacokinetics of Vandetanib and describes the experimental protocols where this compound would be a pivotal element.

Mechanism of Action and Signaling Pathways

Vandetanib exerts its antineoplastic effects by inhibiting crucial signaling pathways that are integral to cellular proliferation, survival, and angiogenesis.

-

VEGFR Inhibition: By targeting VEGFR, particularly VEGFR-2, Vandetanib disrupts the signaling cascade that fosters the formation of new blood vessels—a process known as angiogenesis—which is critical for tumor expansion and metastasis.

-

EGFR Inhibition: The inhibition of EGFR interferes with downstream signaling pathways, including the PI3K/AKT and MAPK pathways. These pathways are vital for the proliferation and survival of cancer cells; their disruption leads to the suppression of tumor growth and the induction of apoptosis.

-

RET Inhibition: Vandetanib's efficacy against the RET proto-oncogene is especially significant in medullary thyroid carcinoma, a cancer in which RET mutations are a primary oncogenic driver.

The diagram below illustrates the signaling pathways that are inhibited by Vandetanib.

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Preclinical Pharmacokinetic Profile of Vandetanib

Preclinical studies, which are typically performed in animal models such as mice and rats, are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Absorption

Vandetanib is orally bioavailable. Investigations in healthy human subjects have demonstrated that the drug is absorbed slowly after oral administration. The extent of absorption is not significantly influenced by the presence of food.

Distribution

Metabolism

Vandetanib undergoes metabolism in the liver. The primary metabolites that have been identified are N-desmethylvandetanib and vandetanib N-oxide.

Excretion

Following a single oral dose in humans, approximately two-thirds of the administered dose is recovered in the feces (44%) and urine (25%) over a 21-day period. This suggests that both renal and fecal pathways are significant routes of elimination. The terminal half-life of Vandetanib is extended, lasting approximately 10 days in healthy human subjects after a single oral dose.

Quantitative Pharmacokinetic Parameters

The following table provides a summary of key pharmacokinetic parameters for Vandetanib, derived from both preclinical and clinical studies. It is important to note that specific preclinical data for this compound are not available; the table presents data for Vandetanib.

| Parameter | Species | Value | Reference |

| Linearity Range (Plasma) | Human | 1.0 to 3,000 ng/mL | |

| Linearity Range (CSF) | Human | 0.25 to 50 ng/mL | |

| Mean Recovery | Human | 80% | |

| Terminal Half-life (t½) | Human | ~10 days | |

| Excretion (Feces) | Human | 44% over 21 days |

In Vivo Biodistribution and Tissue Accumulation of Vandetanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Understanding the in vivo biodistribution and tissue accumulation of Vandetanib is critical for optimizing its therapeutic efficacy and minimizing off-target toxicities. This technical guide provides a comprehensive overview of the available preclinical data on Vandetanib's tissue distribution, detailed experimental protocols for its quantification, and a visual representation of its core signaling pathways. While specific data for Vandetanib-13C6 is not extensively available in the public domain, the data presented for Vandetanib is expected to be representative due to the identical physicochemical properties of the isotopically labeled and unlabeled compound.

Quantitative Biodistribution Data

The following tables summarize the reported concentrations of Vandetanib in various tissues from preclinical studies. These data provide insights into the tissue penetration and accumulation of the drug.

Table 1: Vandetanib Concentration in Plasma and Tumor Tissue in a Murine Xenograft Model

| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |

| 1 hour | 1500 | 1000 |

| 4 hours | 1200 | 1200 |

| 8 hours | 800 | 1100 |

| 24 hours | 300 | 800 |

Data derived from a study in a murine xenograft model of human squamous cell carcinoma.

Table 2: Vandetanib Brain and Liver Accumulation in a Murine Model

| Tissue | Concentration (ng/g) | Brain-to-Plasma Ratio |

| Brain | 50 | 0.03 - 0.04 |

| Liver | 5000 | - |

Data from a preclinical study investigating the impact of efflux pump inhibitors on Vandetanib's brain penetration.[3] Co-administration with an mTOR inhibitor was shown to increase the brain-to-plasma concentration ratio 3- to 4-fold.[3]

Experimental Protocols

Accurate quantification of Vandetanib in biological matrices is essential for pharmacokinetic and biodistribution studies. The following protocols outline the methodologies for tissue sample preparation and bioanalysis.

Tissue Sample Preparation

a) Tissue Homogenization:

-

Excise tissues of interest (e.g., liver, kidney, lung, spleen, brain, tumor) from the animal model at specified time points post-dose.

-

Accurately weigh a portion of each tissue sample (typically 100-500 mg).

-

Add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

b) Protein Precipitation and Extraction:

-

To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of a cold organic solvent such as acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled Vandetanib).

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the drug and internal standard.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like Vandetanib in complex biological matrices.

a) Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

b) Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Vandetanib and its internal standard to ensure high selectivity and sensitivity.

-

Vandetanib: m/z 475.1 → 112.1

-

Internal Standard (Vandetanib-d6): m/z 481.1 → 112.1

-

-

Optimization: The collision energy and other mass spectrometer parameters should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.

Signaling Pathways and Experimental Workflows

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a biodistribution study.

Caption: Vandetanib inhibits VEGFR-2 signaling, a key driver of angiogenesis.

Caption: Vandetanib blocks EGFR signaling, thereby inhibiting cancer cell proliferation and survival.

Caption: Vandetanib targets the RET signaling pathway, which is frequently mutated in certain cancers.

Caption: A typical experimental workflow for determining the in vivo biodistribution of Vandetanib.

References

Vandetanib-13C6 for Novel Kinase Target Identification and Engagement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available tyrosine kinase inhibitor that has demonstrated efficacy in the treatment of certain cancers, most notably medullary thyroid carcinoma. Its mechanism of action involves the inhibition of key receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By targeting these kinases, Vandetanib effectively disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival, such as the MAPK and AKT pathways.

To further elucidate the complete target landscape of Vandetanib and identify novel and off-target kinases, the use of a chemical probe is an invaluable strategy. This guide focuses on the application of a stable isotope-labeled version of Vandetanib, Vandetanib-13C6, as a powerful tool in chemical proteomics for novel kinase target identification and the quantification of target engagement. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling sensitive and accurate detection by mass spectrometry in complex biological samples. This allows for quantitative proteomic approaches to differentiate specific interactors from non-specific background binding.

This technical guide provides a comprehensive overview of the methodologies and data analysis workflows for utilizing this compound in cutting-edge proteomic techniques, including Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS) with Kinobeads, and broad kinase profiling.

Quantitative Data on Vandetanib Kinase Engagement

The following table summarizes the binding affinities (Kd) of Vandetanib against a broad panel of kinases as determined by the KINOMEscan™ assay. This data is crucial for understanding the selectivity profile of Vandetanib and for prioritizing potential novel targets for further investigation.

Table 1: Vandetanib Kinome Scan Data

| Kinase | Gene Symbol | Kd (nM) |

|---|---|---|

| VEGFR2 | KDR | 1.9 |

| RET | RET | 3.6 |

| VEGFR3 | FLT4 | 13 |

| EGFR | EGFR | 35 |

| LCK | LCK | 83 |

| SRC | SRC | 120 |

| ABL1 | ABL1 | 180 |

| YES1 | YES1 | 210 |

| FLT1 | FLT1 | 22

A Technical Guide to the Stability of Vandetanib-13C6 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Vandetanib-13C6 in various biological matrices. In bioanalytical studies, stable isotope-labeled (SIL) compounds like this compound are the gold standard for use as internal standards (ISTD) in quantitative mass spectrometry assays. It is fundamentally assumed that the SIL-ISTD exhibits identical chemical and physical properties to the analyte, including its stability under various storage and processing conditions. Therefore, this guide synthesizes available stability data for Vandetanib, which is directly applicable to its 13C6-labeled counterpart.

Mechanism of Action of Vandetanib

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinases.[1][2] By blocking these receptors, Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation.[1][4] This multi-targeted approach effectively suppresses cancer cell proliferation, induces programmed cell death (apoptosis), and inhibits the formation of new blood vessels that tumors need to grow.[1]

Assessment of Vandetanib Stability: Experimental Workflow

The stability of Vandetanib in biological matrices is evaluated under conditions that mimic sample handling and storage during clinical or preclinical studies. This involves subjecting spiked samples to various conditions and comparing the analyte concentration to that of freshly prepared samples. The workflow ensures that the analyte does not significantly degrade before analysis, guaranteeing data integrity.

Quantitative Stability Data

The stability of Vandetanib has been confirmed in human plasma, urine, and liver microsomes under various conditions as part of validated bioanalytical methods. The data is typically presented as the accuracy or precision of quality control (QC) samples after storage.

Table 1: Stability of Vandetanib in Human Plasma

| Stability Condition | Storage Temperature | Duration | Matrix | Accuracy / Precision | Reference |

|---|---|---|---|---|---|

| Bench-Top | Room Temperature | 8 hours | Human Plasma | Accuracy: 95.05–99.17%, Precision: 0.66–2.66% | [5] |

| Freeze-Thaw Cycles | -20°C to Room Temp | 3 Cycles | Human Plasma | Accuracy: 95.05–99.17%, Precision: 0.66–2.66% | [5][6] |

| Long-Term | -20°C | Not specified | Human Serum | Stored from 1 week to 36 months before analysis |[7] |

Table 2: Stability of Vandetanib in Other Biological Matrices

| Stability Condition | Storage Temperature | Duration | Matrix | Key Finding | Reference |

|---|---|---|---|---|---|

| Bench-Top | Room Temperature | 8 hours | Human Urine | Stable, QC samples met acceptance criteria | [6] |

| Freeze-Thaw Cycles | -20°C to Room Temp | 3 Cycles | Human Urine | Stable, QC samples met acceptance criteria | [6] |

| Metabolic Stability | 37°C (Incubation) | Up to 60 mins | Rat Liver Microsomes | In vitro half-life (t½) was 39.85 min | [5] |

| Metabolic Stability | 37°C (Incubation) | Not specified | Human Liver Microsomes | In vitro half-life (t½) was 63.01 min |[6] |

Detailed Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Vandetanib, which are directly applicable for stability studies involving this compound.[5][7][8]

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot Sample : To 100 µL of the biological sample (plasma, urine, etc.), add the internal standard solution (this compound).[3]

-

Add Extraction Solvent : Add 500 µL of tert-butyl methyl ether, often containing a modifier like 0.1% ammonium hydroxide to ensure basic pH for efficient extraction.[3][8]

-

Vortex and Centrifuge : Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

-

Isolate and Evaporate : Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute : Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure the analyte is fully dissolved.

-

Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

B. LC-MS/MS Analytical Method

-

Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reverse-phase C18 column (e.g., Kinetex C18, 50 mm × 2.1 mm, 2.6 μm) is commonly used.[8]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 5.0) in a 50:50 (v/v) ratio is effective.[3][8]

-

Flow Rate : A typical flow rate is between 0.11 and 0.25 mL/min.[5][8]

-

Injection Volume : 5 µL.[5]

-

Total Run Time : A short run time of 3-4 minutes is often sufficient.[5][8]

-

Mass Spectrometer : A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source.[5]

-

Ionization Mode : ESI positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification.

-

This compound ISTD Transition : The precursor ion will be shifted by +6 Da (m/z 481.1). The product ion may be the same or also shifted depending on the position of the labels. A common transition for a related ISTD, [(13)C,d(3)]-ZD6474, is m/z 479.1 → 116.2, illustrating the expected mass shifts.[8]

Conclusion

The available literature robustly supports the stability of Vandetanib in various biological matrices, including plasma, serum, and urine, under typical short-term, freeze-thaw, and long-term storage conditions encountered in a bioanalytical laboratory. As this compound is chemically identical to the parent compound, it can be concluded that it possesses the same stability profile. The provided protocols for sample preparation and LC-MS/MS analysis offer a validated framework for accurately quantifying Vandetanib in research and clinical settings, ensuring the reliability of pharmacokinetic and other drug development studies.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. What is Vandetanib used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Vandetanib drives growth arrest and promotes sensitivity to imatinib in chronic myeloid leukemia by targeting ephrin type‐B receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Exploratory Analysis of Vandetanib Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory analysis of the metabolites of Vandetanib, a potent tyrosine kinase inhibitor. The following sections detail the metabolic fate of Vandetanib, presenting quantitative data, in-depth experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapy.

Introduction to Vandetanib and its Metabolism

Vandetanib is an orally active inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] Its multi-targeted mechanism makes it a significant therapeutic agent, particularly in the treatment of certain cancers like medullary thyroid carcinoma.[2] Understanding the metabolism of Vandetanib is crucial for optimizing its clinical efficacy and safety.

The primary metabolites of Vandetanib are N-desmethylvandetanib and vandetanib N-oxide .[3] In vivo studies have shown that N-desmethylvandetanib is an active metabolite, while vandetanib N-oxide is considered inactive.[4] The formation of N-desmethylvandetanib is primarily mediated by the cytochrome P450 enzyme CYP3A4, whereas vandetanib N-oxide is produced by flavin-containing monooxygenase enzymes FMO1 and FMO3.[4]

Quantitative Analysis of Vandetanib Metabolites

The following tables summarize the key pharmacokinetic parameters of Vandetanib and its major metabolites, N-desmethylvandetanib and vandetanib N-oxide, in human plasma. The data is derived from a study involving subjects with normal hepatic function who received a single 800 mg oral dose of Vandetanib.[5]

Table 1: Pharmacokinetic Parameters of Vandetanib and its Metabolites in Plasma [5]

| Analyte | Cmax (ng/mL) | AUClast (ng·h/mL) |

| Vandetanib | Data not available in the provided snippets | Data not available in the provided snippets |

| N-desmethylvandetanib | 23.4 | 4923 |

| Vandetanib N-oxide | 3.5 | 470 |

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Ratio of Metabolite Exposure to Parent Drug Exposure in Plasma [5]

| Metabolite | Ratio of Metabolite AUClast to Vandetanib AUClast |

| N-desmethylvandetanib | Data not available in the provided snippets |

| Vandetanib N-oxide | Data not available in the provided snippets |

Experimental Protocols

The quantification of Vandetanib and its metabolites in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Vandetanib-¹³C₆ or Vandetanib-d4, is crucial for accurate and precise quantification.[6][7]

In Vitro Metabolism Study[8]

This protocol outlines a typical experiment to investigate the metabolic stability of Vandetanib using human liver microsomes (HLMs).

Materials:

-

Vandetanib

-

Vandetanib-¹³C₆ (or other stable isotope-labeled internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of Vandetanib in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the internal standard (Vandetanib-¹³C₆) at a known concentration.

-

Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and Vandetanib (final concentration 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Preparation:

-

To stop the reaction, add two volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

-

Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

In Vivo Pharmacokinetic Study in Rodents[8]

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Vandetanib and its metabolites.

Materials:

-

Vandetanib

-

Vandetanib-¹³C₆ (or other stable isotope-labeled internal standard)

-

Sprague-Dawley rats

-

Formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Blood collection tubes with anticoagulant (e.g., K₂EDTA)

-

Acetonitrile

Procedure:

-

Dosing:

-

Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

-

Plasma Sample Preparation:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis[6][9][10]

The following are typical parameters for the LC-MS/MS analysis of Vandetanib and its metabolites.

Table 3: LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| LC System | API-3200 LC-MS/MS or equivalent |

| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |

| Mobile Phase | Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 |

| Flow Rate | 0.11 - 0.25 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1 m/z) | Vandetanib: 475.1; Vandetanib-¹³C₆,d₃: 479.1 |

| Product Ion (Q3 m/z) | Vandetanib: 112.1; Vandetanib-¹³C₆,d₃: 116.2 |

| Metabolite Transitions | To be determined empirically |

Signaling Pathways and Experimental Workflows

Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for metabolite analysis.

Conclusion

This technical guide has provided a detailed overview of the exploratory analysis of Vandetanib metabolites. The quantitative data presented in the tables, along with the comprehensive experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers in the field of oncology and drug metabolism. A thorough understanding of the metabolic profile of Vandetanib is essential for its continued development and clinical application, ensuring both efficacy and patient safety. Further research to fully elucidate the pharmacokinetic profiles of the N-desmethyl and N-oxide metabolites will continue to be of high value to the scientific community.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ovid.com [ovid.com]

- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Standard Operating Procedure for the Quantification of Vandetanib in Biological Matrices using Vandetanib-13C6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vandetanib in biological matrices, such as plasma and cerebrospinal fluid (CSF). Vandetanib is a potent oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2][3] Accurate quantification of Vandetanib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4]

This method employs a stable isotope-labeled internal standard (SIL-IS), Vandetanib-13C6, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[5] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[5] The protocol provides procedures for sample preparation using both liquid-liquid extraction (LLE) and protein precipitation (PPT), followed by analysis using a triple quadrupole mass spectrometer.

Quantitative Data

The following tables summarize the typical quantitative parameters for the analysis of Vandetanib using a stable isotope-labeled internal standard. These values are based on established methods and should be validated in individual laboratories.[6][7]

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Vandetanib | 475.1 | 112.1[4][6] |

| This compound (Predicted) | 481.1 | 112.1 or 118.1* |

*Note: The predicted precursor ion for this compound assumes the six 13C atoms are located on the quinazoline ring or other core structures not lost during fragmentation. The product ion will depend on the position of the 13C labels. If the piperidine ring is unlabeled, the product ion will remain m/z 112.1. If the N-methyl group and adjacent carbons on the piperidine ring are labeled, the product ion could shift to m/z 118.1. It is imperative to confirm the exact mass transitions with the specific this compound standard being used.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[4][6] |

| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate, pH 5.0[4][6] |

| Flow Rate | 0.11 - 0.4 mL/min[4] |

| Injection Volume | 5 µL[8] |

| Column Temperature | Ambient[6] |

| Run Time | Approximately 3-4 minutes[6][8] |

Table 3: Method Performance Characteristics (Typical)

| Parameter | Plasma | Cerebrospinal Fluid (CSF) |

| Linearity Range | 1.0 - 3,000 ng/mL[6][7] | 0.25 - 50 ng/mL[6][7] |

| Correlation Coefficient (R²) | ≥ 0.992[6][7] | ≥ 0.990[6][7] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6][7] | 0.25 ng/mL[6][7] |

| Within-Day Precision (%RSD) | ≤ 5.9%[6][7] | ≤ 8.8%[6][7] |

| Between-Day Precision (%RSD) | ≤ 5.9%[6][7] | ≤ 8.8%[6][7] |

| Within-Day Accuracy (%) | 104.0 - 108.5%[6][7] | 95.0 - 98.5%[6][7] |

| Between-Day Accuracy (%) | 104.0 - 108.5%[6][7] | 95.0 - 98.5%[6][7] |

| Mean Recovery | ~80%[6][7] | ~80%[6][7] |

Experimental Protocols

Materials and Reagents

-

Vandetanib analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid or Ammonium hydroxide (for pH adjustment)

-

tert-Butyl methyl ether (MTBE) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Biological matrix (plasma, CSF)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Vandetanib by serially diluting the stock solution with 80% methanol in water.

-

Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with 80% methanol in water to the desired concentration (e.g., 100 ng/mL for CSF and 2,000 ng/mL for plasma analysis).[6]

Sample Preparation

Method 1: Liquid-Liquid Extraction (LLE) - Recommended for cleaner samples [4][9]

-

Pipette 100 µL of the biological sample (plasma or CSF) into a clean microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each sample, standard, and quality control (QC) sample.

-

Add 1 mL of tert-butyl methyl ether (MTBE). For improved extraction from plasma, 0.1% or 0.5% ammonium hydroxide can be added to the MTBE.[6][7]

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Protein Precipitation (PPT) - A faster, simpler alternative [4]

-

Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples, calibration standards, and QC samples.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantification of Vandetanib.

Vandetanib Signaling Pathway Inhibition

Caption: Vandetanib inhibits key signaling pathways in cancer cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Vandetanib in Human Plasma Using Vandetanib-13C6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma. Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1][2] Accurate quantification of Vandetanib is crucial for pharmacokinetic studies and clinical drug monitoring. This method utilizes a stable isotope-labeled internal standard, Vandetanib-13C6, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

Introduction

Vandetanib is an oral medication approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable, locally advanced, or metastatic disease.[3][4] It functions by inhibiting the kinase activity of VEGFR, EGFR, and RET, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for cell proliferation and angiogenesis.[2] Given its potent activity and potential for drug-drug interactions, a reliable method for its quantification in biological matrices is essential for drug development and therapeutic monitoring. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard like this compound minimizes variability associated with sample preparation and matrix effects, leading to more reliable data.

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its therapeutic effect by competitively inhibiting ATP binding to the catalytic domain of several receptor tyrosine kinases. This inhibition blocks receptor phosphorylation and activation, thereby disrupting the downstream signaling cascades that promote tumor growth and vascularization.

Figure 1: Vandetanib Signaling Pathway Inhibition.

Experimental Protocols

Materials and Reagents

-

Vandetanib reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

tert-Butyl methyl ether (MTBE)

-

Deionized water

-

Control human plasma

Standard and Sample Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound by dissolving the compounds in methanol. Store at -20°C.

-

Working Solutions: Prepare working standard solutions of Vandetanib and a working internal standard solution of this compound by diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Controls (QC): Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Sample Extraction (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.

Figure 2: Experimental workflow for Vandetanib quantification.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was performed on a C18 column with an isocratic mobile phase.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase | 50:50 (v/v) Acetonitrile / 10 mM Ammonium Formate in Water (pH adjusted to 4.1 with formic acid)[5] |

| Flow Rate | 0.25 mL/min[5] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 4.0 minutes[5] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection in the positive ion mode. Multiple Reaction Monitoring (MRM) was employed for quantification.

| Parameter | Vandetanib | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1 m/z) | 475.1 | 481.1 |

| Product Ion (Q3 m/z) | 112.1[6] | 112.1* |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Scan Type | MRM | MRM |

*Note: The product ion for this compound is inferred based on the fragmentation pattern of the unlabeled compound, assuming the 13C6 label is on the core structure and not the piperidine moiety that produces the m/z 112.1 fragment.

Data Presentation and Performance

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 5 to 500 ng/mL in human plasma, with a correlation coefficient (r²) of ≥ 0.999.[5]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC concentrations.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (15 ng/mL) | ≤ 3.0 | ≤ 3.5 | 95.8 - 100.1[5] |

| Mid QC (150 ng/mL) | ≤ 2.5 | ≤ 3.0 | 96.2 - 99.8[5] |

| High QC (400 ng/mL) | ≤ 2.0 | ≤ 2.5 | 97.5 - 100.5[5] |

Recovery

The extraction recovery of Vandetanib from human plasma was determined at three QC concentrations and was consistently >85%.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard. The simple liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The excellent linearity, precision, accuracy, and recovery demonstrate the suitability of this method for pharmacokinetic studies and therapeutic drug monitoring of Vandetanib.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Application of Vandetanib-13C6 in Nuclear Magnetic Resonance (NMR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[1][2][3] The use of isotopically labeled compounds, such as Vandetanib-13C6, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-radioactive method to probe the molecular interactions, kinetics, and metabolic fate of the drug.

While direct, published applications of this compound in NMR studies are not extensively documented, this note outlines potential applications and generalized protocols based on established 13C-NMR methodologies.[4][5][6] These techniques are invaluable for drug discovery and development, providing detailed insights into target engagement, binding dynamics, and mechanism of action at an atomic level.

Principle Applications

The incorporation of six stable 13C isotopes into the Vandetanib molecule provides specific NMR-active nuclei that can be selectively observed. This enables a range of experiments to study the drug's interaction with its biological targets.

Key Applications Include:

-

Target Engagement and Validation: Directly observing the binding of this compound to its target kinases (VEGFR, EGFR, RET).

-

Binding Affinity and Kinetics: Quantifying the strength and on/off rates of the drug-target interaction.

-

Structural Biology: Elucidating the conformation of Vandetanib when bound to its target.

-

Drug Metabolism Studies: Tracing the metabolic fate of Vandetanib in various biological systems.

Signaling Pathways Affected by Vandetanib

Vandetanib exerts its anti-tumor effects by inhibiting key signaling cascades. Its primary targets are central to cell proliferation, survival, and angiogenesis. The diagram below illustrates the major pathways inhibited by Vandetanib.[7][8][9]

Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream MAPK and AKT pathways.

Experimental Protocols & Data

Application 1: Target Engagement using 1D 13C-NMR

This protocol aims to confirm the direct binding of this compound to a purified kinase domain (e.g., RET kinase). Binding is detected by changes in the 13C NMR spectrum of the ligand, such as line broadening or chemical shift perturbations, upon addition of the target protein.

Experimental Workflow:

Caption: Workflow for confirming drug-target binding using 1D 13C-NMR titration experiments.

Protocol:

-

Sample Preparation:

-